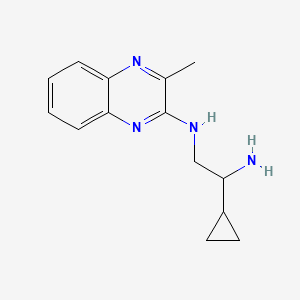![molecular formula C12H13FN2 B7577342 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole, also known as EFMI, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. EFMI is a type of imidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
科学的研究の応用
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to inhibit the activity of certain kinases such as AKT and ERK, which are involved in cell growth and proliferation. It has also been shown to bind to specific receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may be due to its ability to inhibit specific enzymes and receptors in the body.
実験室実験の利点と制限
One of the advantages of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and study of specific pathways. However, one of the limitations of using 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is its relatively low yield and purity, which may make it difficult to obtain enough material for certain experiments.
将来の方向性
There are many potential future directions for research on 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying specific pathways and enzymes in the body, which may lead to the development of new drugs and treatments.
合成法
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole can be synthesized using a specific method that involves the reaction of 2-ethylimidazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole is typically around 50-60%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
2-ethyl-1-[(2-fluorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-2-12-14-7-8-15(12)9-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHLZNKPCTXUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)

![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)


![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)